2,9-Diazaspiro[5.5]undecan-3-one
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Overview
Description
2,9-Diazaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[5.5]undecane framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diazaspiro[5.5]undecan-3-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,9-Diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxides, reduced derivatives, and substituted spirocyclic compounds .
Scientific Research Applications
2,9-Diazaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a γ-aminobutyric acid type A receptor (GABAAR) antagonist.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,9-Diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. For instance, as a GABAAR antagonist, it binds to the receptor and inhibits its activity, leading to potential therapeutic effects in neurological disorders . The compound may also interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one: Another spirocyclic compound with similar structural features but different biological activities.
1,7-Dioxaspiro[5.5]undecan-2-one: Contains oxygen atoms in the spirocyclic ring, leading to different chemical properties.
2,7-Diazaspiro[4.5]decan-1-one: A smaller spirocyclic compound with distinct reactivity and applications.
Uniqueness
2,9-Diazaspiro[5.5]undecan-3-one is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms, which confer distinct chemical reactivity and biological activities compared to other similar compounds .
Biological Activity
2,9-Diazaspiro[5.5]undecan-3-one is a bicyclic compound notable for its unique spiro structure and significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential as a scaffold for developing pharmacologically active agents, particularly in the context of neurological disorders and other therapeutic areas.
Chemical Structure and Properties
The structure of this compound consists of an 11-membered ring system featuring two nitrogen atoms in a diaza configuration. This configuration contributes to its distinctive chemical properties, making it a valuable candidate for drug development.
Property | Details |
---|---|
Molecular Formula | C9H16N2O |
Molecular Weight | 168.24 g/mol |
Solubility | Enhanced by dihydrochloride form |
Structural Features | Spirocyclic structure with two nitrogen atoms |
Research indicates that this compound acts primarily as a ligand for neurotransmitter receptors, particularly gamma-aminobutyric acid type A (GABA_A) receptors. These receptors play a crucial role in modulating neuronal excitability, which has implications for treating anxiety and epilepsy disorders.
Key Findings:
- GABA_A Receptor Antagonism : Compounds derived from this scaffold have shown potential as competitive antagonists at GABA_A receptors, which are essential in controlling inhibitory neurotransmission in the brain .
- Therapeutic Implications : The modulation of GABA_A receptors suggests potential applications in treating various central nervous system (CNS) disorders, including anxiety and epilepsy .
Biological Activity Data
The biological activity of this compound has been evaluated through various studies that report its pharmacological effects and binding affinities:
Activity | IC50/EC50 Values | Target |
---|---|---|
GABA_A Receptor Antagonism | Subnanomolar | GABA_A Receptors |
Binding Affinity for MCH-R1 | 13 nM | Melanin-Concentrating Hormone Receptor |
Inhibition of Acetyl CoA Carboxylase | IC50 = 0.34 μM | Enzyme involved in fatty acid metabolism |
Case Studies
- Treatment of CNS Disorders : A study demonstrated that derivatives of this compound exhibited significant activity against GABA_A receptors, suggesting their potential utility in managing anxiety-related disorders .
- Pharmacokinetics Evaluation : In vivo studies indicated that the pharmacokinetic profile of certain derivatives showed promising absorption rates and bioavailability, which are critical for therapeutic applications .
-
Comparative Analysis with Analog Compounds :
- 1,4-Diazaspiro[5.5]undecan-3-one : Exhibited potential use in treating cellular proliferation disorders.
- 3,9-Diazaspiro[5.5]undecane : Identified as a potent GABA receptor antagonist with significant binding affinity .
Properties
IUPAC Name |
2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-1-2-9(7-11-8)3-5-10-6-4-9/h10H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYVMHJJWUFKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CNC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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